molecular formula C11H14FNO B290888 N-(2-fluorophenyl)-3-methylbutanamide

N-(2-fluorophenyl)-3-methylbutanamide

Cat. No.: B290888
M. Wt: 195.23 g/mol
InChI Key: PYPFTFUZOKXMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-methylbutanamide is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . As a fluorinated amide, it belongs to a class of compounds of significant interest in medicinal and synthetic chemistry. The strategic incorporation of fluorine into molecules is a established strategy in drug discovery to modulate key properties, potentially improving a compound's metabolic stability, membrane permeability, and oral bioavailability . While specific biological data for this exact molecule is limited in the public domain, its structure suggests potential as a building block for the development of bioactive molecules or as a key intermediate in complex synthetic pathways, such as the construction of pyrrolo[1,2-a]indole derivatives . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14FNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

PYPFTFUZOKXMKM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-2-(4-Butyryl-2-fluorophenoxy)acetamide (30)

  • Structure: Contains a fluorophenoxy-acetamide scaffold with a butyl substituent and a butyryl group at the para position .
  • Synthesis : Synthesized via bromoacetyl bromide and n-butylamine (Method B) or coupling 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with 2-bromo-N-n-butylacetamide (Method C).
  • Yield : 82% (higher than analogs due to simpler substituents) .
  • Physical Properties : Melting point = 75°C; Rf = 0.32 .
  • Comparison : Unlike N-(2-fluorophenyl)-3-methylbutanamide, this compound features an ether linkage and a bulkier butyryl group, which may reduce membrane permeability but improve thermal stability.

N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

  • Structure : A fluorophenyl-containing amide with a piperidine core and phenethyl substituent, structurally resembling fentanyl analogs .
  • Comparison: The piperidine ring and dual fluorophenyl groups distinguish it from N-(2-fluorophenyl)-3-methylbutanamide, suggesting divergent pharmacological targets (e.g., opioid receptors vs. unknown pathways).

Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

  • Structure : A benzamide derivative with a methoxy-isopropylphenyl group .
  • Application : Fungicide targeting β-tubulin in fungi .
  • Comparison : The benzamide core and methoxy substituent contrast with the butanamide and fluorine in N-(2-fluorophenyl)-3-methylbutanamide. Fluorine’s electronegativity may enhance binding specificity compared to mepronil’s methoxy group.

N-(2-Ethylphenyl)-3,3-dimethylbutanamide

  • Structure : Ethylphenyl-substituted butanamide with a branched 3,3-dimethyl chain .
  • Comparison : Replacing fluorine with ethyl increases hydrophobicity but reduces electronic effects. The dimethyl group may hinder conformational flexibility compared to the 3-methyl substituent in the target compound .

Key Research Findings and Trends

Physicochemical Properties

  • Melting points for fluorinated amides range from 74°C to 84°C, influenced by substituent bulk and hydrogen-bonding capacity .
  • Fluorine’s electron-withdrawing effect likely enhances thermal stability and crystallinity compared to non-fluorinated analogs.

Preparation Methods

Reaction Conditions and Optimization

The procedure, adapted from analogous amidation reactions in the literature, employs anhydrous dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as a base to neutralize hydrochloric acid generated during the reaction. Under inert atmosphere (e.g., nitrogen or argon), 2-fluoroaniline is combined with 3-methylbutanoyl chloride in a 1:1 molar ratio, with triethylamine added dropwise at 0°C to mitigate exothermic side reactions. The mixture is stirred at room temperature for 4–6 hours, ensuring complete conversion.

Key parameters influencing yield :

  • Solvent choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction kinetics by stabilizing ionic intermediates.

  • Temperature control : Maintaining subambient temperatures during reagent addition minimizes side reactions such as oligomerization or hydrolysis of the acyl chloride.

  • Base stoichiometry : A 10–20% molar excess of triethylamine relative to the acyl chloride ensures efficient HCl scavenging.

Workup and Purification

Post-reaction, the crude mixture is washed with saturated aqueous sodium bicarbonate to remove residual acid, followed by brine to eliminate organic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (20–50% ethyl acetate) yields the pure amide. Typical isolated yields range from 85% to 92%, depending on the purity of starting materials and chromatographic resolution.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each preparation method:

Method Reagents/Conditions Yield Purity Complexity
Acylation with acyl chloride3-Methylbutanoyl chloride, Et₃N, DCM, 0°C to rt85–92%>95%Low
Mixed carbonate activationCDI, DMAP, THF, rt70–80%90–95%Moderate
Catalytic hydrogenationChiral Ir catalyst, H₂ (50 atm), CH₂Cl₂60–75%>90% eeHigh

Characterization and Analytical Data

Successful synthesis of N-(2-fluorophenyl)-3-methylbutanamide is confirmed through spectroscopic and chromatographic analyses:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.40–3.30 (m, 1H, NH), 2.50–2.40 (m, 2H, COCH₂), 1.90–1.70 (m, 1H, CH(CH₃)₂), 1.00 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.1 (C=O), 159.8 (d, J = 245 Hz, C-F), 132.5–115.2 (ArC), 41.5 (COCH₂), 27.8 (CH(CH₃)₂), 22.1 (CH₃).

  • IR (KBr): νmax 3289 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C-F bend).

Industrial-Scale Production Challenges

Scaling the acylation method requires addressing:

  • Cost of acyl chlorides : Large-scale use of 3-methylbutanoyl chloride necessitates efficient recycling of HCl byproducts.

  • Purification throughput : Column chromatography becomes impractical at industrial scales; alternatives like crystallization or distillation must be optimized .

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